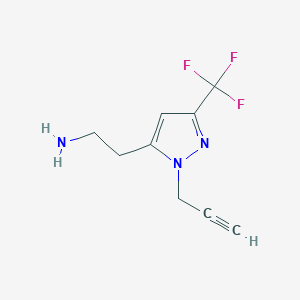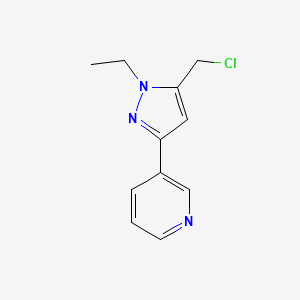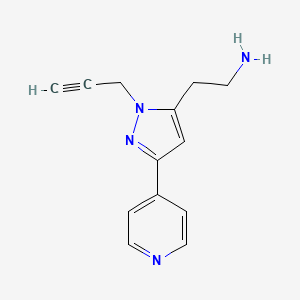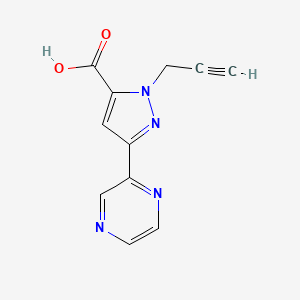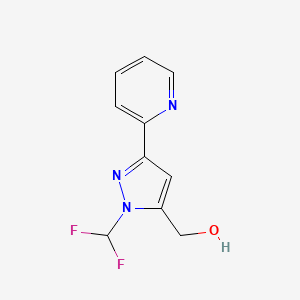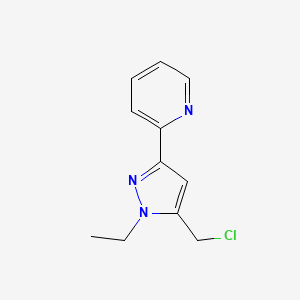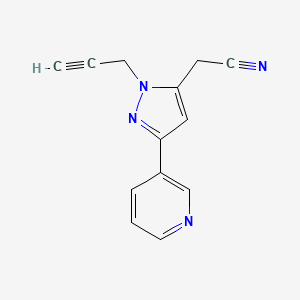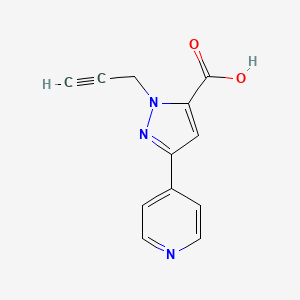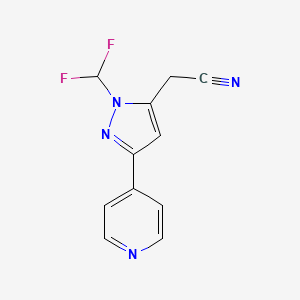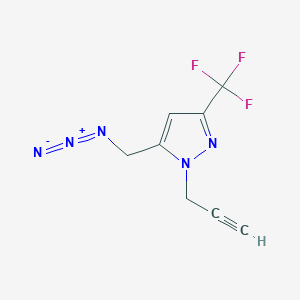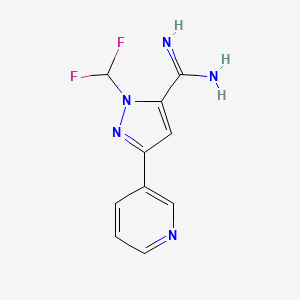
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide, or simply 1-DFMPC, is a newly synthesized compound that has been studied for its potential as a therapeutic agent in the treatment of various diseases. It is a small molecule that is structurally similar to other pyrazoles and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, 1-DFMPC has been found to exhibit strong antioxidant activity, which may be beneficial in the prevention and treatment of oxidative stress-related diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Crystal Structure
The compound 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide and its derivatives have been explored in various synthesis and structural analysis studies. For example, research has been conducted on the synthesis, characterization, and computational study of pyrazole derivatives, contributing to a deeper understanding of their molecular structures and properties through techniques like X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).
Synthesis Methods
A general strategy for synthesizing difluoromethyl-containing heteroannulated compounds like pyrazoles has been developed. This involves regioselective cyclizations of electron-excessive aminoheterocycles with certain dicarbonyl compounds, followed by radical reactions to introduce the difluoromethyl group, showcasing the compound's versatility and potential for structural diversification (Iaroshenko et al., 2011).
Chemical Reactions and Mechanisms
Studies have also delved into the reactions of pyrazole derivatives with other compounds, examining the mechanisms and products formed. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into different products through reactions with various compounds has been thoroughly investigated, providing insights into the reactivity and potential applications of such compounds (Yıldırım et al., 2005).
Applications in Materials Science
Optical Properties and OLED Applications
The optical properties of pyrazole derivatives have been a subject of interest. A study on the synthesis, characterization, and optical properties of novel pyrazole-based derivatives revealed insights into their absorption and emission characteristics, which are crucial for applications in fields like organic light-emitting diodes (OLEDs) (Ge et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Another study focused on Pt(II) complexes with pyrazole chelates, demonstrating their mechanoluminescence and concentration-dependent photoluminescence. These properties are highly relevant for the development of OLEDs and other display technologies, indicating the potential of such compounds in advanced electronic applications (Huang et al., 2013).
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)4-7(16-17)6-2-1-3-15-5-6/h1-5,10H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTNYPLHZFHGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




